N'-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
N’-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and derivatives of carbazole. Examples include:
- N’-(4-Methylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Chlorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-(4-Ethylbenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the tetrahydrocarbazole moiety can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C24H27N3O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H27N3O/c1-2-18-11-13-19(14-12-18)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14,17H,2,4,6,8,10,15-16H2,1H3,(H,26,28)/b25-17+ |
InChI Key |
ZEGSRHQRSJSYFM-KOEQRZSOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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